

# addressing the lack of statistical significance in TAS-205 efficacy endpoints

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## Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709

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## Technical Support Center: Investigating TAS-205 Efficacy Endpoints

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals addressing the lack of statistical significance in the efficacy endpoints of TAS-205 clinical trials.

### Frequently Asked Questions (FAQs)

Q1: What were the primary efficacy endpoints for the TAS-205 clinical trials, and were they met?

A1: The primary efficacy endpoints for the major clinical trials of TAS-205 in Duchenne muscular dystrophy (DMD) were not met.

- In the early Phase 2 study (NCT02752048), the primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at 24 weeks. The results were not statistically significant.[\[1\]](#)[\[2\]](#)
- The Phase 3 REACH-DMD study (NCT04587908/jRCT2041200055) used the mean change from baseline to 52 weeks in the time to rise from the floor as the primary endpoint for the ambulatory cohort. This endpoint was also not met.[\[3\]](#)[\[4\]](#)

Q2: What is the proposed mechanism of action for TAS-205?

A2: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[3][5] This enzyme is responsible for producing prostaglandin D2 (PGD2), which is implicated in the inflammatory processes and muscle necrosis associated with DMD.[1][6] By inhibiting HPGDS, TAS-205 is expected to reduce inflammation and thereby slow the decline in motor function in DMD patients.[3][5]

Q3: Were there any secondary endpoints or patient subgroups that showed a positive signal?

A3: In the early Phase 2 trial, while the primary and most secondary motor function tests did not show statistically significant benefits, there were some potential indications of a positive effect.[6] Specifically, the high-dose TAS-205 group showed a lessened decline in thigh muscle volume compared to placebo, although this was not statistically significant.[6] However, in the lower leg muscles, the higher dose did show a statistically significant benefit in the right leg.[6]

Q4: What are the potential reasons for the lack of statistical significance in the TAS-205 efficacy endpoints?

A4: Several factors could have contributed to the lack of statistical significance:

- **Insufficient Treatment Effect:** The therapeutic effect of TAS-205 may not have been large enough to be detected with statistical confidence in the studied populations and chosen endpoints.
- **High Variability in Disease Progression:** DMD is a disease with a variable rate of progression among patients. This variability can increase the noise in the data and make it difficult to detect a true treatment effect.
- **Small Sample Size:** The early Phase 2 study had a small sample size, which limits the statistical power to detect small to moderate treatment effects.[1]
- **Choice of Endpoints:** The selected primary endpoints (6MWD and time to rise from the floor) may not have been sufficiently sensitive to capture the specific benefits of TAS-205's anti-inflammatory mechanism of action over the trial duration.
- **Patient Population:** The specific characteristics of the patient population enrolled in the trials could have influenced the outcome.

## Troubleshooting Guides

### Issue: Re-evaluating Non-Significant Primary Endpoint Data

If your research involves analyzing clinical trial data that did not meet its primary endpoint with statistical significance, consider the following steps to extract meaningful insights:

#### 1. Assess Clinical Significance vs. Statistical Significance:

- Question: Did the observed effect, even if not statistically significant, show a trend that could be considered clinically meaningful?
- Action: Analyze the point estimates and confidence intervals. A wide confidence interval that includes no effect does not necessarily mean there is no effect, but rather that the study may have been underpowered to detect it.[\[7\]](#)[\[8\]](#)

#### 2. Subgroup Analysis:

- Question: Are there specific patient subgroups that may have responded better to the treatment?
- Action: Stratify the data by baseline characteristics such as age, disease severity, or specific genetic mutations to identify potential responder populations. Be cautious with interpretation, as these analyses are often exploratory and can be prone to false positives.

#### 3. Biomarker Analysis:

- Question: Is there evidence of target engagement and a biological response to the drug, even in the absence of a functional benefit?
- Action: Analyze changes in relevant biomarkers. For TAS-205, a reduction in urinary tetranor-PGDM (tPGDM), a PGD2 metabolite, was observed, suggesting the drug was hitting its target.[\[6\]](#) Correlating these biomarker changes with clinical outcomes can provide valuable information.

### Issue: Designing Future Studies After a Failed Trial

If you are involved in planning future clinical trials for a similar compound or indication, consider these strategies to increase the probability of success:

#### 1. Endpoint Selection:

- Question: Was the primary endpoint in the previous trial the most appropriate measure of clinical benefit for this specific drug mechanism?
- Action: Consider alternative or composite endpoints that may be more sensitive to the expected treatment effect. For anti-inflammatory agents, endpoints related to muscle quality (e.g., MRI-based measures of inflammation and fat infiltration) could be more sensitive than purely functional measures.

#### 2. Patient Selection and Stratification:

- Question: Can the patient population be enriched to include those most likely to respond to the treatment?
- Action: Utilize baseline biomarkers or clinical characteristics to select a more homogeneous patient population or to stratify randomization. This can help to reduce variability and increase statistical power.

#### 3. Adaptive Trial Designs:

- Question: Can the trial design be made more flexible to allow for adjustments based on interim data?
- Action: Consider an adaptive trial design that allows for sample size re-estimation, dose adjustments, or dropping of ineffective treatment arms based on pre-specified interim analyses.

## Data Presentation

Table 1: Summary of Primary Efficacy Endpoint from TAS-205 Early Phase 2 Trial

Treatment Group	N	Mean Change from Baseline in 6MWD (m)	Standard Error	Mean Difference from Placebo (m)	95% Confidence Interval
Placebo	10	-17.0	17.6	-	-
TAS-205 Low-Dose	11	-3.5	20.3	13.5	-43.3 to 70.2
TAS-205 High-Dose	11	-7.5	11.2	9.5	-33.3 to 52.4

Data from the early Phase 2 study of TAS-205 in patients with Duchenne muscular dystrophy. [\[1\]](#)[\[2\]](#)

Table 2: Summary of Primary Efficacy Endpoint from TAS-205 Phase 3 (REACH-DMD) Trial

Endpoint	Result
Mean change from baseline to 52 weeks in the time to rise from the floor	No significant difference between TAS-205 and placebo. <a href="#">[3]</a> <a href="#">[4]</a>

Detailed quantitative data from the Phase 3 trial have not been fully published but will be presented at an upcoming academic conference.[\[3\]](#)

## Experimental Protocols

### Methodology for 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity. The following is a general protocol:

- **Patient Instruction:** The patient is instructed to walk as far as possible in 6 minutes along a flat, enclosed corridor of a specified length (e.g., 30 meters). They are permitted to slow down and rest if necessary, but the timer continues.

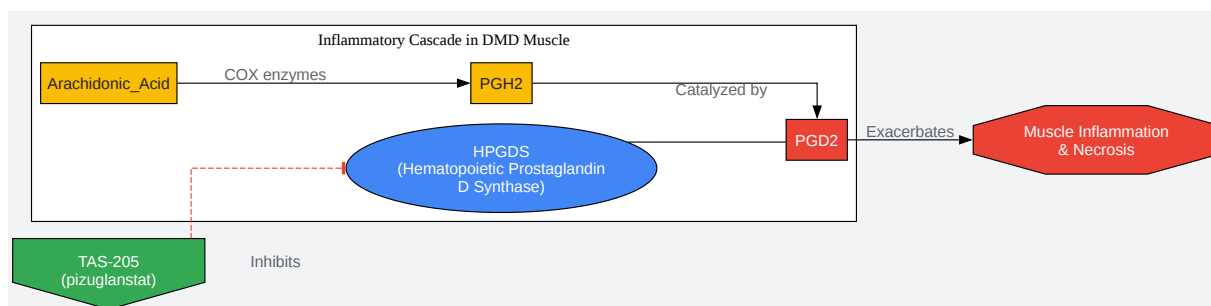
- **Standardized Encouragement:** Standardized phrases of encouragement are given at specific intervals (e.g., each minute).
- **Monitoring:** The patient's heart rate, oxygen saturation, and perceived exertion may be monitored before and after the test.
- **Measurement:** The total distance walked in 6 minutes is recorded to the nearest meter.

#### Methodology for Time to Rise from Floor

This is a measure of functional strength and motor control.

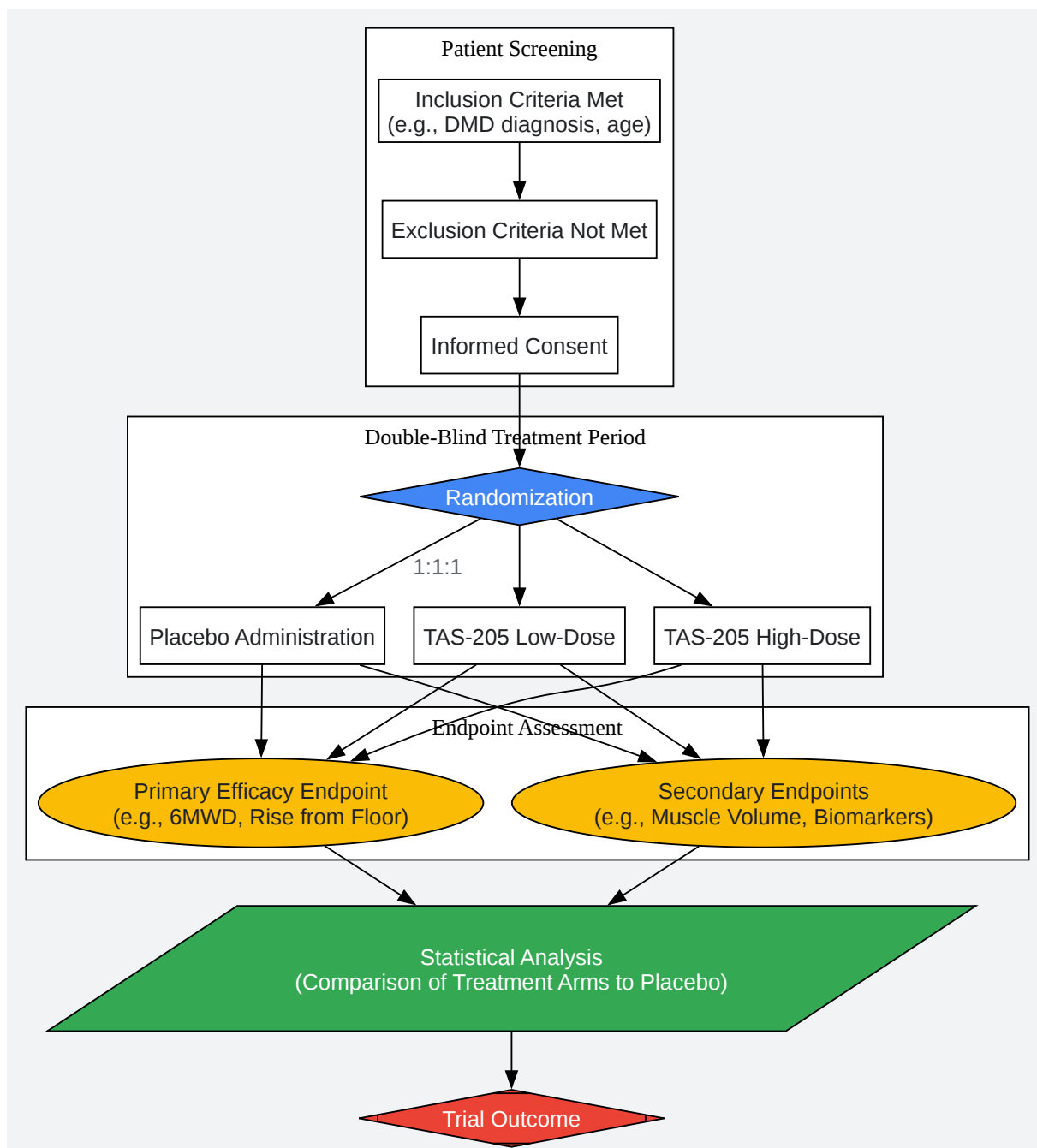
- **Starting Position:** The patient lies on their back on a mat on the floor.
- **Instruction:** On the command "Go," the patient is instructed to stand up as quickly as possible.
- **Timing:** A stopwatch is started on the command "Go" and stopped when the patient is fully upright with feet together.
- **Measurement:** The time taken to rise from the floor is recorded.

## Mandatory Visualizations



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Caption: TAS-205 Mechanism of Action



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Caption: Clinical Trial Workflow for TAS-205



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